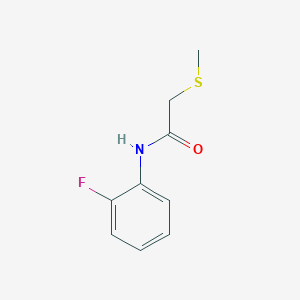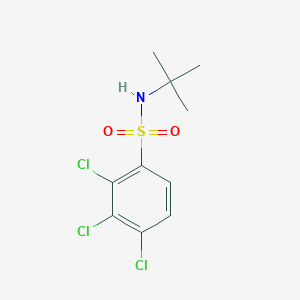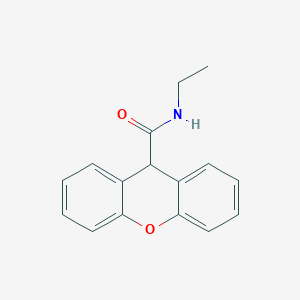
N-ethyl-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-9H-xanthene-9-carboxamide, also known as Xanthone, is a yellow crystalline compound that is widely used in scientific research due to its unique chemical properties. Xanthone is a heterocyclic compound that contains oxygen and nitrogen atoms in its structure. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
Mécanisme D'action
The mechanism of action of N-ethyl-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve multiple pathways. N-ethyl-9H-xanthene-9-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. N-ethyl-9H-xanthene-9-carboxamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-ethyl-9H-xanthene-9-carboxamide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-ethyl-9H-xanthene-9-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been found to possess antimicrobial activity against various bacteria and fungi. N-ethyl-9H-xanthene-9-carboxamide has been shown to possess antioxidant and neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-ethyl-9H-xanthene-9-carboxamide has been extensively studied, and its mechanism of action is well understood. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been found to possess multiple therapeutic properties, which may be useful in the development of new drugs. However, N-ethyl-9H-xanthene-9-carboxamide also has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, N-ethyl-9H-xanthene-9-carboxamide may have some toxicity at high concentrations, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-ethyl-9H-xanthene-9-carboxamide. One potential direction is the development of N-ethyl-9H-xanthene-9-carboxamide-based drugs for the treatment of cancer, inflammation, and microbial infections. Another direction is the study of N-ethyl-9H-xanthene-9-carboxamide's potential neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-9H-xanthene-9-carboxamide and its potential toxicity.
Méthodes De Synthèse
N-ethyl-9H-xanthene-9-carboxamide can be synthesized by various methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Pechmann reaction. The most commonly used method for synthesizing N-ethyl-9H-xanthene-9-carboxamide is the Pechmann reaction, which involves the condensation of phenol with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction yields N-ethyl-9H-xanthene-9-carboxamide as the main product, along with other by-products.
Applications De Recherche Scientifique
N-ethyl-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer, anti-inflammatory, anti-microbial, antioxidant, and neuroprotective properties. N-ethyl-9H-xanthene-9-carboxamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-ethyl-9H-xanthene-9-carboxamide has been found to possess antimicrobial activity against various bacteria and fungi. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been shown to possess antioxidant and neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-ethyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-17-16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWLQIXRRYYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

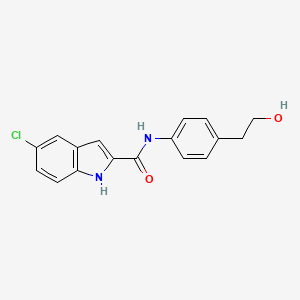
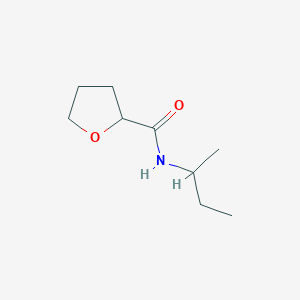
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
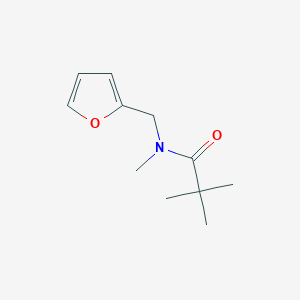
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
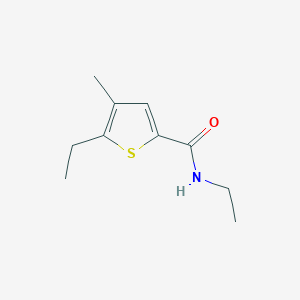
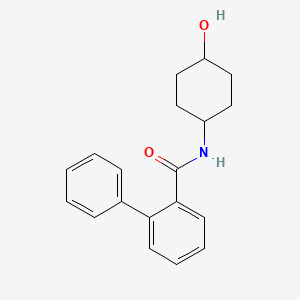

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
